molecular formula C27H21N3O B11601778 6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline

6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11601778
M. Wt: 403.5 g/mol
InChI Key: AYJNLKKZUGULOG-UHFFFAOYSA-N
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Description

6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a naphthalene moiety linked to an indoloquinoxaline core via a propyl chain, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the naphthalen-2-yloxypropyl intermediate, which is then coupled with an indoloquinoxaline precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells. The compound’s ability to stabilize DNA duplexes and inhibit topoisomerase enzymes further enhances its anticancer activity . Additionally, its interaction with viral proteins and enzymes contributes to its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline stands out due to its specific structural features that enhance its DNA intercalation ability and biological activity. Its unique combination of a naphthalene moiety and an indoloquinoxaline core provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

6-(3-naphthalen-2-yloxypropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H21N3O/c1-2-9-20-18-21(15-14-19(20)8-1)31-17-7-16-30-25-13-6-3-10-22(25)26-27(30)29-24-12-5-4-11-23(24)28-26/h1-6,8-15,18H,7,16-17H2

InChI Key

AYJNLKKZUGULOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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